molecular formula C8H7FO3 B1301886 4-Fluorophenylglyoxal hydrate CAS No. 447-43-8

4-Fluorophenylglyoxal hydrate

Cat. No.: B1301886
CAS No.: 447-43-8
M. Wt: 170.14 g/mol
InChI Key: JZJXSEZCPBRRLU-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Fluorophenylglyoxal hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-fluorobenzoic acid under specific conditions.

    Reduction: Reduction reactions can convert it into 4-fluorophenylglycol.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Imidazolidines

One of the primary applications of 4-fluorophenylglyoxal hydrate is in the synthesis of imidazolidine derivatives. A study demonstrated that this compound interacts with N-methoxy-N'-arylureas in acetic acid, leading to the formation of various imidazolidine products. Specifically, the reaction yields 5-(4-fluorophenyl)-cis-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one and 5-(4-fluorophenyl)-trans-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one after prolonged exposure under controlled conditions .

Bioconjugation Reagents

This compound has been employed as an arginine-selective bioconjugation reagent. This application is significant in developing radiolabeled compounds for imaging studies. For example, it was used in synthesizing a late-stage fluorination method for producing [18F]FPG, which showed promising results in biodistribution studies in animal models .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. It has been used in the synthesis of iron chelators, which are crucial for treating conditions like Parkinson's disease. The interaction of this compound with glycine hydroxamic acid resulted in compounds that exhibited biological activity relevant to neuroprotection .

Case Study 1: Imidazolidine Synthesis

In a detailed experimental setup, this compound was reacted with N-methoxy-N'-phenylurea in acetic acid at room temperature for an extended period (99 hours). The reaction products were analyzed using mass spectrometry and NMR spectroscopy, confirming the formation of multiple imidazolidine derivatives .

Case Study 2: Radiolabeling for PET Imaging

A study focused on the use of this compound in developing a radiolabeled imaging agent for positron emission tomography (PET). The compound was successfully labeled with fluorine-18 and tested in vivo, showing significant retention in blood circulation and potential for further development as a diagnostic tool .

Summary Table of Applications

Application AreaDescriptionKey Findings
Synthesis of Imidazolidines Formation of imidazolidine derivatives through reactions with ureasMultiple products formed; characterized by NMR and mass spectrometry
Bioconjugation Reagents Used for selective labeling of biomoleculesEffective in developing radiolabeled compounds for imaging studies
Medicinal Chemistry Investigated for neuroprotective agentsCompounds derived from interactions showed potential therapeutic effects against Parkinson's disease

Mechanism of Action

The mechanism of action of 4-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting metabolic pathways .

Comparison with Similar Compounds

4-Fluorophenylglyoxal hydrate can be compared with other similar compounds such as:

    4-Chlorophenylglyoxal hydrate: Similar in structure but with a chlorine atom instead of fluorine.

    4-Bromophenylglyoxal hydrate: Contains a bromine atom in place of fluorine.

    4-Iodophenylglyoxal hydrate: Features an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific reactivity and the influence of the fluorine atom on its chemical properties, making it distinct from its halogen-substituted counterparts .

Biological Activity

4-Fluorophenylglyoxal hydrate is an organic compound with the molecular formula C₈H₇FO₃, characterized by a glyoxal moiety and a fluorinated phenyl group. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized from 4-fluorobenzaldehyde and glyoxylic acid through various methods that influence yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the compound's structure and purity .

Key Characteristics:

  • Molecular Formula: C₈H₇FO₃
  • Molecular Weight: 170.14 g/mol
  • Melting Point: 80–88 °C
  • Boiling Point: 115 °C at 35 mmHg

This compound exhibits significant biological activity primarily due to its ability to react with specific amino acids, particularly arginine. This reactivity allows it to form stable adducts, which can be utilized to study protein-protein interactions. By analyzing these interactions, researchers gain insights into protein binding interfaces and dynamics.

Inhibition of Enzymes:
The compound has shown potential as an inhibitor of enzymes involved in glycolysis and protein synthesis. Its inhibitory mechanisms are crucial for developing new therapeutic agents targeting metabolic pathways in diseases such as cancer .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Characteristics
Phenylglyoxal C₈H₈O₂Lacks fluorine; used similarly in organic synthesis.
2-Fluorophenylglyoxal C₈H₇F O₂Fluorine at different position; exhibits similar reactivity.
4-Chlorophenylglyoxal C₈H₇ClO₂Chlorine substituent; studied for antimicrobial properties.

The presence of the fluorine atom at the para position significantly alters the electronic properties of this compound compared to its analogs. This modification enhances its reactivity and biological activity, making it a unique candidate for further research in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluorophenylglyoxal Hydrate?

The compound is typically synthesized via oxidation of substituted acetophenones. A method analogous to phenylglyoxal preparation involves treating 4-fluoroacetophenone derivatives with nitrosylsulfuric acid in dioxane/water, followed by vacuum concentration and recrystallization . Hydration states (e.g., monohydrate vs. hemihydrate) are controlled by adjusting water content during purification. Post-synthesis hydration steps using boiling water and chloroform recrystallization are critical to isolate the desired hydrate form .

Q. How is this compound characterized in research settings?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the fluorophenyl group and hydrate structure (e.g., peaks for aldehyde hydrate at δ 5.2–5.5 ppm) .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 174.1 for anhydrous form) .
  • X-ray crystallography : Resolves hydration states and crystallographic packing .

Q. What are common applications of this compound in organic synthesis?

It serves as a precursor in synthesizing fluorinated heterocycles. For example, it reacts with ureas (e.g., N-methoxy-N’-phenylurea) in acetic acid to form hydantoins, which are pharmacologically relevant scaffolds . Typical reaction conditions: 26–27°C, 99–260 hours, yielding diastereomeric dihydroxyimidazolidinones and hydantoins .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in hydantoin synthesis?

Prolonged reaction times and acidic conditions drive thermodynamic control. For example:

  • Short reaction (9 hr, 22–24°C) : Yields cis-4,5-dihydroxyimidazolidinone (23a) exclusively .
  • Extended reaction (260 hr, 26°C) : Favors hydantoin (24) via dehydration, with acetic acid catalyzing diastereomer equilibration .
ConditionTime (hr)Product Ratio (23a:23b:24)
26°C9939:6:55
26°C2600:0:100

Q. What methodologies resolve contradictions in reported hydration states?

Discrepancies arise from glyoxal’s polymorphism (e.g., dioxo, aldehyde hydrate, oligomers). To standardize hydration:

  • Use boiling H₂O during hydration to precipitate hydrated forms .
  • Confirm hydration via TGA/DSC to quantify water content and thermal stability .
  • Recrystallize from CHCl₃ to isolate monohydrate .

Q. How can kinetic vs. thermodynamic pathways be controlled in fluorophenylglyoxal reactions?

  • Kinetic control : Low temperature (e.g., 22–24°C) and short reaction times favor dihydroxy intermediates (e.g., 23a) .
  • Thermodynamic control : Acidic conditions (e.g., p-toluenesulfonic acid) and extended reaction times drive hydantoin formation (24) via dehydration .

Q. What strategies improve enantioselectivity in hydantoin synthesis?

Chiral acid catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during condensation. For example, 4-fluorophenylglyoxal monohydrate reacts with bis-arylurea derivatives under chiral catalysis to yield hydantoins with 81:19 enantiomeric ratio (e.r.) .

Q. Data Contradiction Analysis

Q. Why do literature reports vary in product ratios for glyoxal-urea reactions?

Discrepancies stem from:

  • Hydration state variability : Anhydrous vs. hydrated glyoxals react differently, altering kinetics .
  • Acid strength : p-TsOH accelerates dehydration vs. acetic acid, shifting product distribution .
  • Substituent effects : Electron-withdrawing groups (e.g., -F) slow nucleophilic attack, requiring longer reaction times .

Q. Handling and Stability

Q. What are critical storage considerations for this compound?

  • Store under anhydrous conditions (desiccator) to prevent oligomerization .
  • Avoid prolonged exposure to light, which degrades the aldehyde moiety .
  • Purge solutions with inert gas (N₂/Ar) to inhibit oxidation .

Q. Methodological Optimization

Q. How can researchers optimize yields in multi-step hydantoin syntheses?

  • Use high-purity glyoxal hydrate (≥98% by HPLC) to minimize side reactions .
  • Monitor reaction progress via in-situ NMR to terminate at desired intermediates .
  • Employ flash chromatography (70:30 petrol-EtOAc) for efficient separation of diastereomers .

Properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXSEZCPBRRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372087
Record name 4-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447-43-8
Record name 4-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenylglyoxal hydrate
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Synthesis routes and methods I

Procedure details

4-Fluoroacetophenone (27.6 g, 0.2 moles) was dissolved in dimethylsulfoxide (140 ml). 48% Hydrobromic acid (101.1 g, 68.0 ml, 0.6 moles) was added over 20 minutes. The resulting solution was aged at 55-60° C. for 22 hours. The mixture was cooled to room temperature and partitioned between water (1.0 liters) and ethyl acetate (250 ml). The aqueous phase was extracted with ethyl acetate (2×250 ml). The combined ethyl acetate extracts were filtered and solvent switched to toluene at 60° C. under reduced pressure. The solution was diluted to 200 ml with toluene, and water (10 ml) was added. The resulting slurry was stirred at room temperature for 18 hours then at 0° C. for 1 hour. The product was collected by filtration and washed with cold toluene (50 ml). The solid was sucked down on the filter for 30 minutes and air dried to constant weight to afford 4-fluorophenylglyoxal hydrate (24.8 g) as a white solid in 73% yield.
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Synthesis routes and methods II

Procedure details

The title compound was prepared using essentially the same procedure as described by H. A. Riley and A. R. Gray in Organic Synthesis, Collective Volume II, p. 509 for the preparation of phenylglyoxal hydrate, but using 4′-fluoroacetophenone in place of acetophenone.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Fluorophenylglyoxal hydrate
4-Fluorophenylglyoxal hydrate
4-Fluorophenylglyoxal hydrate
4-Fluorophenylglyoxal hydrate
4-Fluorophenylglyoxal hydrate
4-Fluorophenylglyoxal hydrate

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